molecular formula C7H8IN3O B8126786 (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B8126786
M. Wt: 277.06 g/mol
InChI Key: QXIGOXIYHSLNSE-BYPYZUCNSA-N
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Description

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The iodination step is usually carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification techniques are crucial in ensuring the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, such as the presence of an iodine atom and a methyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

(7S)-3-iodo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIGOXIYHSLNSE-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=C(C=NN12)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)C2=C(C=NN12)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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